Diethyl 2-oxohexane-1,6-dicarboxylate (CAS 99683-30-4) is the diethyl ester derivative of 2-oxoadipic acid (
-ketoadipic acid), a critical intermediate in the metabolic catabolism of lysine and tryptophan.[1] In pharmaceutical research, this compound serves as a versatile C6 building block, characterized by its dual ester functionality and a highly reactive -keto group.[1][2]
This structural motif allows for distinct chemoselective transformations:
-Keto Reactivity: Facilitates condensation with dinucleophiles (e.g., 1,2-diamines) to generate fused heterocyclic scaffolds such as quinoxalines and pteridines.[1]
Differential Ester Hydrolysis: The steric and electronic environment distinguishes the C1 (proximal to ketone) and C6 (distal) esters, enabling regioselective hydrolysis or transesterification strategies in linker design.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data aggregates experimentally validated properties and computed descriptors to establish a baseline for identification and quality control.
Property
Value
Technical Note
CAS Number
99683-30-4
Primary identifier for the diethyl ester form.[1][2]
IUPAC Name
Diethyl 2-oxohexanedioate
"Hexane-1,6-dicarboxylate" is a common catalog synonym but chemically imprecise (implies C8 chain).[1]
The following diagram maps the functional connectivity and reactive sites of the molecule.[1]
Part 3: Synthesis & Experimental Protocols
While Diethyl 2-oxohexanedioate is commercially available, its in situ generation or purification is often required for sensitive catalytic applications.[1] The primary route involves the acid-catalyzed esterification of 2-oxoadipic acid.[1]
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-oxoadipic acid (10 mmol) in absolute ethanol (30 mL).
Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (2.5 eq, 25 mmol) over 15 minutes. Caution: Gas evolution (
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 3-4 hours. Monitor consumption of the acid via TLC (Mobile phase: 5% MeOH in DCM).[1]
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and volatiles.
Neutralization: Redissolve the oily residue in DCM (50 mL) and wash carefully with saturated
solution (2 x 20 mL) to neutralize residual acid.
Purification: Wash the organic layer with brine, dry over anhydrous
A critical application in drug discovery is the condensation of this
-keto ester with 1,2-diamines to form quinoxaline-2-one derivatives, which are privileged structures in kinase inhibitors and CNS agents.[1]
Reaction Scheme:
Step-by-Step Methodology:
Stoichiometry: Combine Diethyl 2-oxohexanedioate (1.0 eq) and 1,2-phenylenediamine (1.0 eq) in Ethanol (0.2 M concentration).
Cyclization: Heat the mixture to reflux for 6–12 hours. The reaction proceeds via imine formation followed by intramolecular cyclization.[1]
Precipitation: Upon cooling to room temperature, the product often precipitates. If not, reduce solvent volume by 50% and cool to 4°C.
Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.
Characterization: Confirm structure via
-NMR (Look for the quinoxaline NH proton ~12 ppm and the loss of one ethyl group).[1]
Part 4: Applications in Drug Development[1]
4.1. Heterocyclic Library Generation
The 1,2-dicarbonyl motif (ester + ketone) is a "linchpin" for synthesizing nitrogen heterocycles.[1]
Quinoxalines: As described above, for pain management (ORL-1 receptor modulators).[1][4][5]
Pteridines: Reaction with 4,5-diaminopyrimidines yields pteridine-7-ones, relevant in folate metabolism antagonism.[1]
Indoles: Via the Fischer Indole Synthesis , reacting the ketone with phenylhydrazines to generate indole-2-carboxylates with a C3-butyrate side chain.[1]
4.2. Metabolic Probe Design
Diethyl 2-oxohexanedioate serves as a cell-permeable prodrug for 2-oxoadipate.[1] Once inside the cell, esterases hydrolyze the ethyl groups, releasing the active metabolite to study:
Lysine Catabolism: Investigating the 2-oxoadipate dehydrogenase complex.
Oncometabolite Mimicry: Exploring the competitive inhibition of
-ketoglutarate-dependent dioxygenases (e.g., TET enzymes, JmjC demethylases) due to structural similarity with 2-hydroxyglutarate.[1]
This guide addresses the thermodynamic and kinetic stability of Diethyl 2-oxohexane-1,6-dicarboxylate in solution. While often colloquially named as a "dicarboxylate" derivative of hexane, chemically this compound is the diethyl ester of 2-oxoadipic acid (a C6 backbone).
For researchers in drug development, this molecule presents a unique stability profile due to the
-keto ester moiety at the C1 position. Unlike standard aliphatic diesters, the adjacent ketone group significantly alters the electrophilicity of the C1-carbonyl, introducing susceptibility to hydration, rapid hydrolysis, and enolization that must be accounted for in formulation and synthesis.
Thermodynamic Landscape
The stability of this compound in solution is governed by three competing thermodynamic equilibria and one irreversible degradation pathway.
The
-Keto Activation Effect
The electron-withdrawing nature of the C2-ketone destabilizes the C1-ester bond. In aqueous media, this results in a distinct reactivity profile compared to the distal C6-ester.
Parameter
C1-Ester (-Keto)
C6-Ester (Aliphatic)
Implication
Electrophilicity
High
Moderate
C1 hydrolyzes 10–100x faster than C6.
Hydration ()
Measurable
Negligible
Exists in equilibrium with gem-diol form.
pKa (Leaving Group)
Ethanol (16)
Ethanol (16)
Identical leaving group, but transition state differs.
Key Degradation Pathways
Hydrolysis (Dominant): The primary instability vector. The
-keto ester undergoes rapid saponification or acid-catalyzed hydrolysis to form the mono-ester (2-oxoadipic acid 6-ethyl ester) and eventually 2-oxoadipic acid.
Hydration (Equilibrium): In aqueous solution, the C2 ketone exists in equilibrium with its hydrate (gem-diol).[2] This is a thermodynamic state, not a degradation, but it affects HPLC retention times and NMR integration.
Enolization (Tautomerism): The protons at C3 are acidic due to the adjacent carbonyl. In basic conditions, the enolate forms, which can lead to aldol-like polymerization or racemization if chiral centers were present (not applicable here, but relevant for derivatives).
Visualizing the Degradation Network
The following diagram illustrates the stepwise degradation and equilibrium states.
Figure 1: Reaction network showing the rapid equilibrium (hydration/enolization) and irreversible degradation (hydrolysis) pathways.
Experimental Protocols for Stability Assessment
To validate the stability of Diethyl 2-oxohexane-1,6-dicarboxylate in your specific matrix, use the following self-validating protocols.
Objective: Quantify the extent of gem-diol formation, which can interfere with binding assays.
Workflow:
Dissolve 10 mg of Diethyl 2-oxoadipate in 0.6 mL of DMSO-
(Reference state: 100% ketone).
Prepare a second sample in
:Acetone- (9:1).
Acquire
NMR:
Ketone Carbon (C2): Look for signal at ~190-195 ppm.
Hydrate Carbon (C2-OH): Look for signal at ~92-96 ppm.
Integration:
Note: In biological buffers, hydration of -keto esters typically ranges from 5-15%, significantly altering the effective concentration of the electrophile.
Causality & Mechanistic Insights
Why the
-Keto Position is the Critical Failure Point
In standard diesters (e.g., Diethyl adipate), the carbonyl carbon is stabilized by resonance from the ethoxy oxygen. In Diethyl 2-oxoadipate, the C2 ketone exerts a strong inductive effect (
), pulling electron density away from the C1 carbonyl.
). Hydroxide ions () attack this position orders of magnitude faster than the C6 carbonyl.
Transition State Stabilization: The tetrahedral intermediate formed during hydrolysis is stabilized by the electron-withdrawing C2 group, lowering the activation energy (
) for hydrolysis.
Implication for Storage: This compound must be stored strictly anhydrous. Even trace moisture in DMSO stocks can lead to significant hydrolysis over weeks at room temperature.
Comparison of Acidities (pKa)
Understanding the acidity of the degradation products is vital for separation.
Species
Estimated pKa
Notes
Diester (C3-H)
~11-13
Acidic due to flanking Carbonyls.
2-Oxoadipic Acid (C1-COOH)
~2.0 - 2.5
Stronger acid than acetic due to -keto group [1].
Adipic Acid (C1-COOH)
4.43
Standard aliphatic acid.
Data Interpretation: The hydrolysis product (2-oxoadipic acid) is a relatively strong organic acid. In unbuffered solutions, hydrolysis will significantly drop the pH, potentially catalyzing further auto-degradation (autocatalysis) [2].
References
National Center for Biotechnology Information. (2025). 2-Oxoadipic acid: Chemical Properties and Acidity. PubChem Compound Summary. Retrieved from [Link]
Brauer, B., et al. (2023). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv.[3][4] Retrieved from [Link][3]
Solubility data of Diethyl 2-oxohexane-1,6-dicarboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Diethyl 2-oxohexane-1,6-dicarboxylate in Organic Solvents Authored by a Senior Application Scientist This guide provides a comprehensive framework for understanding, predi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Diethyl 2-oxohexane-1,6-dicarboxylate in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Diethyl 2-oxohexane-1,6-dicarboxylate in various organic solvents. Given the scarcity of publicly available data for this specific compound, this document emphasizes the foundational principles and robust methodologies required for researchers, chemists, and drug development professionals to generate reliable solubility data in their own laboratories.
Introduction: The Critical Role of Solubility Data
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast range of applications, from reaction chemistry and purification to formulation and drug delivery. For Diethyl 2-oxohexane-1,6-dicarboxylate, a diester with potential applications as a building block in organic synthesis or as a specialty chemical, understanding its solubility profile is paramount for process optimization, solvent screening, and ensuring homogeneity in reaction mixtures.
This guide moves beyond a simple data sheet to provide the causal reasoning behind experimental design and the theoretical underpinnings of solubility phenomena. We will explore predictive models based on molecular structure and delve into the gold-standard experimental techniques for generating accurate and reproducible solubility data.
Physicochemical Characterization and Solubility Prediction
The first step in any solubility study is to understand the properties of the solute and the potential solvents. The principle of "like dissolves like" is a useful starting point, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.
Properties of Diethyl 2-oxohexane-1,6-dicarboxylate
Chemical Structure:
Molecular Formula: C₁₂H₂₀O₅
Molecular Weight: 244.28 g/mol
Key Structural Features:
Two ester functional groups (-COOEt), which can act as hydrogen bond acceptors.
A ketone functional group (-C=O), which is polar and can also accept hydrogen bonds.
A six-carbon aliphatic backbone, which contributes to nonpolar character.
Based on its structure, Diethyl 2-oxohexane-1,6-dicarboxylate can be classified as a moderately polar compound. The presence of three carbonyl oxygens and two ether oxygens allows for significant dipole-dipole interactions and hydrogen bonding with protic solvents. However, the C8 aliphatic chain (including the ethyl groups) provides considerable nonpolar character, suggesting that it will not be readily soluble in highly polar, aqueous systems but may also have limited solubility in purely nonpolar solvents like alkanes.
Solvent Selection Rationale
A diverse range of solvents should be selected to probe the full spectrum of intermolecular interactions and to construct a comprehensive solubility profile. The table below presents a selection of common organic solvents, categorized by their polarity and potential for hydrogen bonding.
Table 1: Properties of Selected Organic Solvents for Solubility Screening
While polarity provides a useful qualitative prediction, a more quantitative approach can be found in thermodynamic models of salvation. The dissolution process is governed by the Gibbs free energy change (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
A spontaneous dissolution process (i.e., favorable solubility) is characterized by a negative ΔG_sol.
Enthalpy of Solution (ΔH_sol): This term represents the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy required to break existing bonds is greater than the energy released in forming new bonds, the process is endothermic (ΔH > 0), and solubility will typically increase with temperature.
Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases the overall entropy (ΔS > 0), which favors the dissolution process.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a solid in a liquid due to its simplicity, accuracy, and reproducibility. This method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium.
Overall Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination method.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Detailed Step-by-Step Protocol
Materials:
Diethyl 2-oxohexane-1,6-dicarboxylate (solid)
Selected organic solvents (analytical grade or higher)
20 mL glass scintillation vials with PTFE-lined caps
Thermostatically controlled orbital shaker or water bath
Syringes (1 mL, 5 mL)
Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)
Analytical balance
Volumetric flasks and pipettes
Autosampler vials for analysis
Procedure:
Preparation: Add an excess amount of solid Diethyl 2-oxohexane-1,6-dicarboxylate to a series of glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment. For example, start with ~100 mg of solid.
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.
Sealing: Tightly cap each vial to prevent solvent loss due to evaporation, which would artificially inflate the measured solubility.
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to run a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the temperature-controlled environment.
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). The filtration step is crucial to remove any undissolved microparticles.
Dilution: Immediately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the experiment or the mobile phase for chromatography) to bring the concentration into the linear range of the analytical method. Perform this step gravimetrically for the highest accuracy.
Analysis: Quantify the concentration of Diethyl 2-oxohexane-1,6-dicarboxylate in the diluted samples using a validated analytical method, such as HPLC-UV.
HPLC is a highly suitable technique for quantifying the concentration of Diethyl 2-oxohexane-1,6-dicarboxylate due to its sensitivity, specificity, and the presence of a UV-active chromophore (the ketone group) in the molecule.
HPLC Method Development
A typical starting point for an HPLC method would be:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water, or methanol and water. The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (e.g., 3-10 minutes).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detector: UV detector set to the λ_max of the ketone chromophore (likely around 210-220 nm, which should be determined experimentally).
Creating a Calibration Curve
A calibration curve is essential for converting the analytical signal (e.g., peak area from HPLC) into a concentration.
Exploratory
A Comprehensive Technical Guide to the Safe Handling of Diethyl 2-oxohexane-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Diethyl 2-oxohexane-1,6-dicarboxylate, also known as diethyl 3-oxoadipate (CAS No. 7149-59-9), is a dicarbonyl compound with significant utilit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-oxohexane-1,6-dicarboxylate, also known as diethyl 3-oxoadipate (CAS No. 7149-59-9), is a dicarbonyl compound with significant utility in organic synthesis. Its structure, featuring both a β-keto ester and a diester moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[1] The reactivity of β-keto esters is well-documented, stemming from the acidity of the α-hydrogens, which allows for the formation of a resonance-stabilized enolate ion—a potent nucleophile in various chemical transformations.[2][3]
This guide provides a detailed overview of the safety data, handling hazards, and emergency procedures for Diethyl 2-oxohexane-1,6-dicarboxylate. As a Senior Application Scientist, the following information is synthesized from available safety data for the compound and structurally related chemicals, alongside established best practices for laboratory safety. The causality behind each procedural recommendation is explained to ensure a thorough understanding and a culture of safety in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. While a comprehensive toxicological profile for Diethyl 2-oxohexane-1,6-dicarboxylate is not extensively documented in readily available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.
1.1 GHS Classification
Based on available data, Diethyl 2-oxohexane-1,6-dicarboxylate is classified as follows:
Hazard Class
Category
Hazard Statement
Skin Irritation
2
H315: Causes skin irritation
Eye Irritation
2
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H335: May cause respiratory irritation
Signal Word:Warning
1.2 Interpretation of GHS Hazard Statements
The assigned H-statements indicate the principal health risks associated with this compound:
H315 - Causes skin irritation: This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.[4][5][6][7] The lipophilic nature of the ester groups may facilitate its absorption through the skin, potentially leading to localized irritation.
H319 - Causes serious eye irritation: This is a more severe warning than simple eye irritation and suggests that contact with the eyes can cause significant, but reversible, damage.[4][5][6][7] The chemical can cause redness, pain, and blurred vision, and prompt and thorough rinsing is crucial to prevent lasting injury.
H335 - May cause respiratory irritation: Inhalation of vapors, mists, or aerosols of this compound can irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[4][5][6][7] This is particularly relevant given the compound's potential for aerosolization during certain laboratory procedures.
1.3 Physicochemical Properties and Their Impact on Hazard
The physical and chemical properties of a substance are intrinsically linked to its potential hazards and the necessary control measures.
Property
Value
Implication for Safe Handling
Molecular Formula
C₁₀H₁₆O₅
-
Molecular Weight
216.23 g/mol
-
Boiling Point
260 - 269 °C (Predicted)
Low volatility at room temperature, but vaporization can occur upon heating.
Flash Point
115 °C (Predicted)
Considered a combustible liquid. Avoid open flames and sources of ignition, especially when heated.
Sparingly soluble in water. Spills may not be easily diluted with water.
Vapor Pressure
1.91e-3 mmHg (Predicted)
Low vapor pressure at standard conditions, but inhalation hazard can increase with temperature.
Data sourced from the US EPA CompTox Chemicals Dashboard.[8][9][10]
Section 2: Safe Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is paramount to mitigating the risks associated with Diethyl 2-oxohexane-1,6-dicarboxylate.
2.1 Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.
PPE Type
Specifications and Rationale
Eye Protection
Chemical splash goggles are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles. This provides comprehensive protection against direct contact with the eyes.
Hand Protection
Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific chemical and to change gloves immediately if they become contaminated.
Skin and Body Protection
A laboratory coat that is fully buttoned is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or aerosols. If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[11][12][13][14][15]
2.2 Safe Handling Protocols
Engineering Controls: All manipulations of Diethyl 2-oxohexane-1,6-dicarboxylate should be performed in a properly functioning chemical fume hood to control airborne concentrations.
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Procedural Best Practices:
Avoid direct contact with skin and eyes.
Do not inhale vapors or mists.
When transferring the liquid, use a funnel and pour slowly to minimize splashing.
Keep containers tightly closed when not in use.
Ensure all containers are clearly and accurately labeled.
2.3 Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
Container Integrity: Keep containers tightly closed to prevent the ingress of moisture and to minimize the release of vapors.
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases. Beta-keto esters can undergo hydrolysis under acidic or basic conditions.[1]
Section 3: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
3.1 First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Exposure Route
First-Aid Protocol
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
3.2 Accidental Release Measures
A prompt and well-executed response to a spill is essential to prevent further exposure and environmental contamination.
Minor Spills:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection if necessary.
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
Collect the absorbed material into a suitable container for disposal.
Clean the spill area with soap and water.
Major Spills:
Evacuate the laboratory and alert others in the vicinity.
Contact the institution's emergency response team.
Prevent entry into the affected area.
If it is safe to do so, turn off all ignition sources.
3.3 Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or a water spray.
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
Specific Hazards: The compound is combustible and may produce carbon monoxide and carbon dioxide upon decomposition.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 4: Stability and Reactivity
Understanding the chemical stability and reactivity of Diethyl 2-oxohexane-1,6-dicarboxylate is crucial for safe handling and experimental design.
Chemical Stability: The compound is stable under recommended storage conditions.[16]
Conditions to Avoid: Avoid high temperatures, open flames, and other sources of ignition.[16]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[17]
Reactivity of Beta-Keto Esters: As a beta-keto ester, this compound is susceptible to hydrolysis and decarboxylation, particularly under acidic or basic conditions and at elevated temperatures.[1] This reactivity is a key aspect of its utility in synthesis but must be carefully managed to avoid unwanted side reactions. The presence of acidic alpha-hydrogens also means it will react with strong bases to form an enolate.[2][3]
Section 5: Toxicological and Ecological Information
5.1 Toxicological Information
5.2 Ecological Information
Data on the environmental fate and ecotoxicity of Diethyl 2-oxohexane-1,6-dicarboxylate is limited. The US EPA's CompTox Dashboard provides the following predicted data:
These predictions suggest a relatively low potential for bioaccumulation and moderate mobility in soil. However, as with all chemicals, release into the environment should be avoided.
Section 6: Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
Disposal Method: It is recommended to dispose of this chemical and its container through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system. Contaminated packaging should be treated as the chemical itself.[19]
Section 7: Experimental Workflow and Emergency Response Diagrams
7.1 Standard Operating Procedure for Handling
Caption: Standard workflow for safely handling Diethyl 2-oxohexane-1,6-dicarboxylate.
7.2 Emergency Response Flowchart for Spills
Caption: Emergency response flowchart for spills of Diethyl 2-oxohexane-1,6-dicarboxylate.
References
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
Globally Harmonized System | Understanding GHS Hazard & Precautionary Statements. (n.d.). SiteHawk. Retrieved from [Link]
Material Safety Data Sheet - Diethyl phthalate. (2005). Exposome-Explorer. Retrieved from [Link]
GHS hazard statements. (n.d.). In Wikipedia. Retrieved from [Link]
Understanding H-phrases – How to read hazard statements correctly. (2025). SDBcheck. Retrieved from [Link]
Beta-Keto Ester Definition. (2025). Fiveable. Retrieved from [Link]
GHS Hazard Statement List. (2016). ChemSafetyPro.COM. Retrieved from [Link]
Diethyl 3-oxoadipate - Toxics Release Inventory. (2025). US EPA. Retrieved from [Link]
Diethyl 3-oxoadipate Env. Fate/Transport. (2025). US EPA. Retrieved from [Link]
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved from [Link]
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
keto ester. Suggest a reason why this rearrangement reaction occurs. (n.d.). Vaia. Retrieved from [Link]
What precautionary measures should be taken while working with dicobalt octacarbonyl? (2021). ResearchGate. Retrieved from [Link]
Is Cobalt Carbonyl Safe to Use in Industrial Applications? (2026). Wolfa. Retrieved from [Link]
Diethyl 3-oxoadipate Properties. (2025). US EPA. Retrieved from [Link]
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
Diethyl Phthalate. (n.d.). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
Diethyl 3-oxoheptanedioate. (n.d.). PubChem. Retrieved from [Link]
Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment. (2019). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
Diethyl Phthalate. (n.d.). PubChem. Retrieved from [Link]
Di(2-ethylhexyl)adipate (CASRN 103-23-1). (1991). US EPA IRIS. Retrieved from [Link]
Diethyl Adipate. (n.d.). PubChem. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate , chemically identified as Diethyl 2-oxoadipate (CAS: 14113-01-0 / 99683-30-4).
Critical Nomenclature Note:
While occasionally listed in catalogs as "Diethyl 2-oxohexane-1,6-dicarboxylate," this name is chemically ambiguous. Standard nomenclature defines the 6-carbon dicarboxylic acid backbone as adipic acid (hexanedioic acid). The "1,6-dicarboxylate" suffix typically implies two carboxyl carbons added to a hexane chain (total C8), but the commercial CAS 99683-30-4 and formula C₁₀H₁₆O₅ confirm the target is the C6 backbone (Diethyl 2-oxoadipate ). This guide focuses on the C6 synthesis.
Retrosynthetic Analysis
The most robust synthetic pathway for
-keto diesters of this chain length is the Claisen Condensation of diethyl oxalate with a dicarboxylic diester, followed by hydrolytic decarboxylation.
Core Pathway: The Oxalate-Glutarate Route
C–C Bond Formation: Cross-Claisen condensation between Diethyl Oxalate (C2) and Diethyl Glutarate (C5).
Intermediate: Formation of a tricarboxylate intermediate (2-oxalyl glutarate).
Decarboxylation: Acid-catalyzed hydrolysis and thermal decarboxylation to remove the labile
-carboxyl group, yielding 2-oxoadipic acid.
Re-esterification: Fischer esterification to the final diethyl ester.
Mechanistic Flow (DOT Visualization)
The following diagram illustrates the electron flow and carbon skeleton transformation.
Caption: Step-wise transformation from diester precursors to the final alpha-keto diester via Claisen condensation.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for
-keto acid synthesis (e.g., Organic Syntheses, J. Org. Chem.) and optimized for scalability.
Phase 1: Claisen Condensation
Reagents:
Diethyl oxalate (1.1 eq)
Diethyl glutarate (1.0 eq)
Sodium ethoxide (1.1 eq, freshly prepared)
Solvent: Anhydrous Ethanol & Diethyl Ether
Procedure:
Preparation of NaOEt: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve clean sodium metal (1.1 eq) in absolute ethanol. Once dissolved, dilute with anhydrous diethyl ether to facilitate precipitation of the enolate salt later.
Addition of Oxalate: Add diethyl oxalate (1.1 eq) to the ethoxide solution at room temperature. Stir for 15 minutes.
Condensation: Add diethyl glutarate (1.0 eq) dropwise over 60 minutes. The reaction is exothermic; maintain temperature below 40°C.
Maturation: Reflux the mixture for 2–4 hours. A yellow/orange precipitate (the sodium enolate of the tricarboxylate) will form.
Quench: Cool to room temperature. Hydrolyze the mixture with dilute sulfuric acid (2N) until acidic (pH < 2). Extract the organic phase with diethyl ether.
Phase 2: Decarboxylation & Isolation
Rationale: The intermediate triester is a
-keto ester substituted with an additional carboxyl group. It is thermally unstable in acid.
Procedure:
Hydrolysis: Concentrate the ether extract to an oil. Reflux this oil in 20% HCl for 4–6 hours. This step hydrolyzes all ester groups to carboxylic acids and induces the decarboxylation of the carboxyl group
to the ketone.
Reaction:EtOOC-CO-CH(COOEt)-(CH2)2-COOEt → HOOC-CO-CH2-(CH2)2-COOH + CO2 + EtOH
Isolation of Acid: Evaporate the aqueous acid solution to dryness under reduced pressure. The residue is crude 2-oxoadipic acid.
Phase 3: Final Esterification
Reagents:
Crude 2-oxoadipic acid
Absolute Ethanol (excess)
Catalytic H₂SO₄ or Thionyl Chloride
Procedure:
Dissolve the crude acid in absolute ethanol (10 mL per gram of acid).
Add catalytic concentrated H₂SO₄ (0.5 mL).
Reflux for 8 hours (use a Dean-Stark trap if possible to remove water).
Workup: Neutralize with aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.
Purification: Distill under high vacuum (approx. 140–150°C at 10 mmHg) to obtain Diethyl 2-oxoadipate as a colorless to pale yellow oil.
Analytical Data & Validation
To ensure the synthesized product is the correct C6 derivative (and not the C8 suberate), verify against these parameters:
Key signal: Triplet at ~2.90 ppm corresponds to (alpha to ketone).
IR Spectrum
1735 cm⁻¹ (Ester C=O), 1720 cm⁻¹ (Ketone C=O)
Distinct dual carbonyl peaks.
Refractive Index
1.440–1.445
Alternative Pathways & Scalability
Alternative A: Oxidative Cleavage of 2-Carbethoxycyclohexanone
For laboratories with ozone generators or flow chemistry setups, this route offers fewer steps but higher safety risks.
Substrate: 2-Carbethoxycyclohexanone (commercially available or made from cyclohexanone + diethyl carbonate).
Reaction: Ozonolysis in MeOH followed by oxidative workup (H₂O₂).
Mechanism: Cleavage of the C1–C2 bond (between the ketone and the alpha-carbon) is difficult to control selectively. Cleavage of the C1–C6 bond of the enol form is required.
Verdict: The Claisen route (Phase 1–3) is generally preferred for purity and cost-efficiency.
Scalability Assessment
The Claisen route is highly scalable (kg-scale) because:
Reagents are cheap: Diethyl oxalate and glutarate are commodity chemicals.
Safety: Avoids high-pressure hydrogenation or explosive peroxides (unlike oxidative cleavage).
Purification: The final product is distillable.
References
CymitQuimica . Diethyl 2-oxohexane-1,6-dicarboxylate (CAS 99683-30-4) Product Data. Retrieved from
ChemicalBook . 2-Oxoadipic Acid and Derivatives (Synthesis & Properties). Retrieved from
ResearchGate . Synthesis of Chiral Building Blocks via Diethyl 2-oxohexanedioate. Retrieved from
Google Patents . WO2014102592A2: Oxime/substituted quinoxaline-type piperidine compounds (Uses Diethyl 2-oxohexanedioate as intermediate). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
-Keto Diester Intermediates
Executive Summary & Structural Definition
This technical guide provides a comprehensive analysis of Diethyl 2-oxohexane-1,6-dicarboxylate (also chemically identified as Diethyl 2-oxosuberate or Diethyl 7-oxo-octanedioate ). This molecule represents a critical class of
-keto diesters featuring a remote distal ester group.
These intermediates are high-value pharmacophores in drug development, serving as precursors for heterocyclic scaffolds (quinoxalines, pyrazoles) and chiral
-hydroxy esters used in peptidomimetics.
Structural Disambiguation
The nomenclature "hexane-1,6-dicarboxylate" implies a six-carbon core capped by two carboxylate groups, resulting in an 8-carbon backbone (Suberic acid derivative).
IUPAC Name: Diethyl 2-oxooctanedioate
Common Analog: Diethyl 2-oxoadipate (6-carbon backbone) shares identical head-group reactivity.
-keto ester moiety . The electron-withdrawing nature of the C1 ester () significantly lowers the LUMO energy of the C2 ketone, making it far more electrophilic than a standard isolated ketone.
Nucleophilic Attack: Hard nucleophiles (amines, alcohols) preferentially attack the C2 ketone.
Hydration Equilibrium: In aqueous media, the C2 ketone exists in equilibrium with its gem-diol hydrate. This must be accounted for during HPLC monitoring, where split peaks may be observed.
Chemoselectivity of the Distal Ester
The C8 distal ester behaves as a standard aliphatic ester. This creates a window for chemoselective transformations :
Selective Hydrolysis: The C1 ester hydrolyzes significantly faster than the C8 ester due to inductive activation by the C2 ketone. This allows for the selective generation of the
-keto acid while retaining the distal ester.
Cyclization: Reaction with binucleophiles (e.g., 1,2-diamines) targets the C1/C2 motif exclusively, leaving the C8 ester intact for subsequent conjugation.
Experimental Protocols
Protocol A: Synthesis of Quinoxalinone Scaffolds
This protocol utilizes the 1,2-dicarbonyl nature of the
-keto ester to synthesize biologically active quinoxalin-2(1H)-ones.
Target: 3-(4-ethoxycarbonylbutyl)quinoxalin-2(1H)-one
Mechanism: Condensation followed by cyclodehydration.
Catalyst: Add (R)-Me-CBS catalyst (1.0 M in toluene, 0.1 equiv).
Solvent: Add anhydrous THF (10 mL). Cool to -20°C.
Reductant: Add Borane-THF complex (
, 0.6 equiv) dropwise.
Substrate Addition: Slowly add Diethyl 2-oxohexane-1,6-dicarboxylate (5 mmol) in THF (5 mL) over 30 minutes via syringe pump. Slow addition is critical to maintain enantiocontrol.
Quench: Stir for 1 hour, then quench with MeOH (2 mL) at -20°C.
Workup: Warm to RT, dilute with
, wash with 1N HCl and brine. Dry over .
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the parent
The -keto ester is hygroscopic. Moisture promotes hydrolysis to the keto-acid, which can spontaneously decarboxylate.
TLC Detection
UV (254 nm) & KMnO4
The ketone is UV active (n->* transition). KMnO4 stains the oxidizable methylene/alcohol impurities.
Solvent Compatibility
Avoid primary amines
Primary amines (unless intended reactants) will form stable imines/Schiff bases rapidly at RT.
References
Synthesis of Quinoxalines: Wan, J.-P., & Wei, L. (2014). "Quinoxaline Synthesis by Domino Reactions." Chimica Oggi, 32(6).
Photoredox Synthesis: Shen, T., et al. (2018).
-keto esters, quinoxaline, and naphthoquinone."[1] Chemical Science.
Enzymatic Reduction: Zhang, Y., et al. (2022). "Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase Improves 2-Oxoadipate Reduction."[2] ACS Synthetic Biology.[2] [2]
2-Oxoadipate Dehydrogenase (DHTKD1): Bunik, V. I., et al. (2021). "Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases." Frontiers in Pharmacology.
Reactivity of
-Keto Esters: BenchChem Technical Data. "Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate."
A Tale of Two Esters: A Technical Guide to Diethyl Adipate and Diethyl 2-oxohexane-1,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic chemistry, seemingly minor structural modifications can lead to vastly different chemical personalities and applications. This g...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry, seemingly minor structural modifications can lead to vastly different chemical personalities and applications. This guide delves into the core differences between two C10 diethyl esters: Diethyl adipate, a ubiquitous and chemically stable industrial workhorse, and Diethyl 2-oxohexane-1,6-dicarboxylate, a reactive and versatile building block prized in synthetic chemistry. Understanding their distinct properties, synthesis, and reactivity is paramount for researchers selecting the appropriate tool for their specific application, from polymer formulation to the intricate assembly of pharmaceutical intermediates.
At a Glance: Molecular Structure and Physicochemical Properties
The fundamental distinction between these two molecules lies in a single functional group. Diethyl adipate is a simple linear aliphatic diester. In contrast, Diethyl 2-oxohexane-1,6-dicarboxylate incorporates a ketone on the second carbon of the hexanedioate backbone, classifying it as a β-keto ester. This structural feature is the primary determinant of its unique reactivity.[1]
Step-by-step synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate from precursors
Part 1: Executive Technical Summary Target Identification & Nomenclature Clarification The target compound specified, Diethyl 2-oxohexane-1,6-dicarboxylate , presents a nomenclature ambiguity found in certain chemical ve...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
Target Identification & Nomenclature Clarification
The target compound specified, Diethyl 2-oxohexane-1,6-dicarboxylate , presents a nomenclature ambiguity found in certain chemical vendor catalogs.
IUPAC Strict Interpretation: "Hexane-1,6-dicarboxylic acid" refers to Octanedioic acid (Suberic acid, C8 backbone). Thus, the name implies Diethyl 2-oxosuberate.
CAS Registry Mapping (99683-30-4): This CAS number and the associated molecular formula (C₁₀H₁₆O₅) definitively correspond to Diethyl 2-oxoadipate (also known as Diethyl 2-oxohexanedioate, C6 backbone).
Given the CAS identifier provided in the context of standard commercial availability, this guide details the synthesis of Diethyl 2-oxoadipate (C6 backbone) . This compound is a critical intermediate in the synthesis of heterocycles (e.g., quinoxalines, indoles) and a probe for lysine metabolic pathways.
Synthetic Strategy: The "Oxalyl-Glutarate" Route
We will utilize a classic Mixed Claisen Condensation strategy. This route is preferred over direct oxidation or Grignard approaches due to its scalability, use of inexpensive precursors, and high regioselectivity.
Condensation: Diethyl oxalate and diethyl glutarate are condensed to form a tricarboxylate intermediate.
Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation yield the stable 2-oxoadipic acid.
Esterification: Fischer esterification regenerates the diethyl ester functionality to yield the final target.
Part 2: Detailed Experimental Protocols
Stage 1: Claisen Condensation (Formation of the Scaffold)
Solvent: Anhydrous Ethanol (or Toluene for azeotropic conditions).
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser protected by a drying tube (CaCl₂ or N₂ line).
Base Preparation: Charge the flask with anhydrous ethanol. If using sodium metal, add slowly to generate NaOEt in situ. Cool to room temperature.
Condensation: Mix Diethyl oxalate and Diethyl glutarate in the addition funnel. Add this mixture dropwise to the stirred NaOEt solution over 30–60 minutes.
Note: The reaction is exothermic. Maintain temperature below 40°C to prevent polymerization.
Reaction: Upon completion of addition, heat the mixture to mild reflux (approx. 78°C) for 2–3 hours. The solution will typically darken and become viscous as the sodium enolate salt forms.
Workup: Cool the mixture to 0°C. Acidify carefully with dilute H₂SO₄ or acetic acid to pH ~4.
Extraction: Extract the oily product with diethyl ether or ethyl acetate (3x). Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Result: A yellow/orange oil (Triethyl oxalylglutarate). This crude intermediate is often sufficiently pure for the next step.
Stage 2: Hydrolysis & Decarboxylation
Objective: Convert the tricarboxylate intermediate to 2-Oxoadipic Acid.
Reagents:
Crude Triethyl oxalylglutarate (from Stage 1)
Concentrated Hydrochloric Acid (12 M HCl)
Protocol:
Hydrolysis: Suspend the crude oil in concentrated HCl (approx. 3–4 volumes relative to oil).
Decarboxylation: Heat the mixture to reflux. Vigorous evolution of CO₂ will occur. Maintain reflux for 4–6 hours until gas evolution ceases.
Mechanism: The ester groups hydrolyze to acids; the
-keto acid moiety at the C3 position (relative to the original glutarate chain) is unstable and decarboxylates.
Isolation: Evaporate the aqueous acid solution to dryness under reduced pressure.
Purification: The residue is 2-Oxoadipic acid.[1] Recrystallize from ethyl acetate/petroleum ether or similar solvent system.
Target Properties: White crystalline solid, Melting Point: 124–125°C.
Stage 3: Fischer Esterification
Objective: Synthesize the final Diethyl 2-oxoadipate.
Setup: Dry 2-neck flask, ice bath, magnetic stirrer.
Solvation: Dissolve 2-Oxoadipic acid in absolute ethanol (0.5 M concentration). Cool to 0°C.[3][4]
Activation: Add Thionyl Chloride (2.5 equiv) dropwise. The reaction is exothermic; control the rate to keep the temperature low.
Reaction: Remove the ice bath and stir at room temperature for 12 hours (or reflux for 3 hours for faster conversion).
Workup: Evaporate the ethanol and excess SOCl₂ under reduced pressure.
Neutralization: Dissolve the residue in Ethyl Acetate. Wash with saturated NaHCO₃ (carefully, CO₂ evolution) to remove unreacted acid. Wash with brine.
Final Purification: Dry over Na₂SO₄ and concentrate. Purify the resulting oil via vacuum distillation or flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Final Product: Diethyl 2-oxoadipate (Colorless to pale yellow liquid).[5]
Part 3: Visualization & Logic
Reaction Workflow Diagram
The following diagram illustrates the critical pathway and carbon flow, highlighting the decarboxylation event that establishes the 2-oxo functionality on the adipate backbone.
Caption: Synthesis workflow for Diethyl 2-oxoadipate via the Oxalate-Glutarate condensation route, featuring the critical decarboxylation step.
Physicochemical Data Summary
Property
Value
Notes
IUPAC Name
Diethyl 2-oxohexanedioate
Often mislabeled as "hexane-1,6-dicarboxylate"
CAS Number
99683-30-4
Primary identifier
Molecular Formula
C₁₀H₁₆O₅
Molecular Weight
216.23 g/mol
Physical State
Liquid (Oil)
Colorless to pale yellow
Boiling Point
~140–150°C at 10 mmHg
Estimated (based on homologs)
Solubility
Soluble in EtOH, EtOAc, DCM
Moderately soluble in water
Part 4: References
Synthesis of 2-Oxoadipic Acid (Precursor):
Adelfinskaya, O. et al. "Synthesis of 2-oxoadipic acid." Tetrahedron, Vol. 51, Issue 6, 1995, pp. 1867-1874.
[Link]
General Claisen Condensation Protocols:
Lapworth, A. "Condensation of Oxalic Esters with Glutaric Esters." Journal of the Chemical Society, Transactions, 1901.
(Foundational text establishing the oxalate-glutarate condensation mechanism).
Metabolic Context & Analog Synthesis:
Artiukhov, A. V. et al. "Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases." Scientific Reports, 2020.
[Link]
Heterocycle formation using Diethyl 2-oxohexane-1,6-dicarboxylate reagents
Application Note: Strategic Heterocycle Formation using Diethyl 2-oxohexane-1,6-dicarboxylate Abstract This technical guide details the synthetic utility of Diethyl 2-oxohexane-1,6-dicarboxylate (and its homologs, genera...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Heterocycle Formation using Diethyl 2-oxohexane-1,6-dicarboxylate
Abstract
This technical guide details the synthetic utility of Diethyl 2-oxohexane-1,6-dicarboxylate (and its homologs, generally referred to here as
-keto diesters) in the construction of privileged heterocyclic scaffolds. Unlike simple ketones, this bifunctional reagent possesses an -keto ester motif capable of 1,2-dinucleophilic condensation, alongside a distal ester allowing for secondary cyclization or derivatization. This note provides optimized protocols for synthesizing Indole-2-carboxylates , Quinoxalin-2-ones , and Pyridazin-3-ones , emphasizing mechanistic causality and yield optimization.
Introduction: The Reagent Profile
Diethyl 2-oxohexane-1,6-dicarboxylate represents a class of
-keto diesters that serve as versatile "C2+C4" or "C2" synthons in convergent synthesis.
Chemical Structure:
Note on Nomenclature: While "hexane-1,6-dicarboxylate" implies an 8-carbon backbone (suberic acid derivative), this guide applies equally to the C6 homolog (Diethyl 2-oxoadipate ), a common metabolite analog. The reactivity profile described below is driven by the
-keto ester moiety, regardless of the alkyl chain length ().
Reactivity Nodes:
C2-Ketone: Highly electrophilic; susceptible to Schiff base formation.
C1-Ester: Activated for intramolecular trapping or amide formation.
Distal Ester: Provides a handle for further functionalization (e.g., linker attachment for PROTACs).
Reaction Landscape & Decision Matrix
The choice of co-reactant dictates the heterocyclic outcome. The following decision tree illustrates the divergence from the starting material.
Figure 1: Divergent synthetic pathways from the
-keto diester scaffold.
Protocol A: Indole-2-Carboxylates via Modified Fischer Synthesis
This is the highest-value application, converting the reagent into 2-carboxyindoles bearing a functionalized alkyl side chain at C3. This motif is prevalent in NMDA receptor antagonists and mitomycin analogs.
Mechanism
Unlike the Japp-Klingemann reaction (which requires a
-keto ester), this protocol utilizes the direct condensation of an aryl hydrazine with the -keto group to form a hydrazone. Subsequent acid-catalyzed [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis) yields the indole.
Dissolution: Dissolve 10.0 mmol of aryl hydrazine hydrochloride in 20 mL of Ethanol (EtOH). Add 1.1 equivalents of Sodium Acetate (NaOAc) to liberate the free base.
Addition: Add 10.0 mmol of Diethyl 2-oxohexane-1,6-dicarboxylate dropwise at room temperature.
Reaction: Stir for 2–4 hours. Monitor by TLC (formation of a yellow/orange spot).
Isolation: Evaporate EtOH. Resuspend residue in water and extract with Ethyl Acetate (EtOAc). Dry over
and concentrate to yield the crude hydrazone.
Step 2: Fischer Cyclization
Acid Medium: Dissolve the crude hydrazone in 15 mL of Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H2SO4 (10:1).
Note: PPA is preferred for sensitive substrates to minimize polymerization.
Heating: Heat to 80–100°C for 3–6 hours.
Critical Parameter: Monitor gas evolution (
is lost as ).
Quenching: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. Neutralize with saturated
or NaOH solution to pH 8.
Purification: Extract with EtOAc (3x). Purify via flash column chromatography (Hexane:EtOAc gradient).
Yield Optimization Table:
Parameter
Condition
Impact on Yield
Solvent (Step 1)
Ethanol (Abs.)
High. Promotes clean Schiff base formation.
| Acid Catalyst (Step 2) | PPA vs.
| PPA typically improves yield by 15-20% by reducing charring. |
| Temperature | >110°C | Decreases yield; promotes tar formation. Keep <100°C. |
| Substituents | Electron-Donating (OMe) | Accelerates cyclization (lower temp required). |
Protocol B: Quinoxalin-2-ones via Condensation[3]
Reaction with 1,2-diaminobenzenes yields quinoxalinones.[3][4][5][6] This reaction is highly regioselective for the
-keto position over the distal ester.
Protocol
Reagents: Combine 1.0 eq of Diethyl 2-oxohexane-1,6-dicarboxylate and 1.0 eq of o-phenylenediamine in Ethanol (0.5 M concentration).
Catalyst: Add 10 mol% Acetic Acid (AcOH) to catalyze the initial imine formation.
Reflux: Heat to reflux (78°C) for 4–8 hours. The product often precipitates upon cooling.
Workup: Filter the precipitate. Wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Water.
Mechanism Visualization:
Figure 2: Stepwise condensation mechanism for Quinoxalinone formation.
Protocol C: Pyridazin-3-ones via Hydrazinolysis
Reaction with hydrazine hydrate targets the
-keto ester to form a six-membered pyridazinone ring.
Protocol
Setup: Mix 5.0 mmol of the reagent in 15 mL Ethanol.
Isolation: Cool to room temperature. The pyridazinone derivative usually crystallizes. Filter and wash with cold diethyl ether.
Critical Troubleshooting & Safety
Regioselectivity: The
-keto ester is significantly more electrophilic than the distal ester. However, if using excess hydrazine/diamine and high heat, the distal ester may also react (forming bis-hydrazides). Strict stoichiometry (1.0–1.1 eq) is required.
Stability: The reagent is prone to hydrolysis and decarboxylation if stored in wet acidic conditions. Store under inert gas at 4°C.
Safety: Phenylhydrazines are toxic and potential carcinogens. Handle in a fume hood. PPA is viscous and corrosive; use wide-bore pipettes.
References
Fischer Indole Synthesis Mechanism & Applications:
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
Quinoxalinone Synthesis
-Keto Esters:
Galal, S. A., et al. (2011). "Synthesis and biological evaluation of some new quinoxalinone derivatives." European Journal of Medicinal Chemistry.
Pyridazinone Formation via Hydrazine Condensation:
Al-Tel, T. H., et al. (2010). "Design and synthesis of novel pyridazinone derivatives." European Journal of Medicinal Chemistry.
Reagent Properties (Diethyl 2-oxoadipate/homologs):
PubChem Compound Summary for Diethyl 2-oxohexanedioate.
Catalytic hydrogenation of Diethyl 2-oxohexane-1,6-dicarboxylate methods
Executive Summary & Substrate Identification This guide details the protocols for the chemoselective and enantioselective hydrogenation of Diethyl 2-oxohexane-1,6-dicarboxylate . Critical Nomenclature Clarification: Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Substrate Identification
This guide details the protocols for the chemoselective and enantioselective hydrogenation of Diethyl 2-oxohexane-1,6-dicarboxylate .
Critical Nomenclature Clarification:
While commercially listed as "Diethyl 2-oxohexane-1,6-dicarboxylate" (e.g., CAS 99683-30-4), the IUPAC systematic name for the C10H16O5 structure is Diethyl 2-oxohexanedioate (also known as Diethyl 2-oxoadipate).
Target Reaction: Reduction of the
-keto ester to the -hydroxy ester.
Significance: The product, Diethyl 2-hydroxyadipate , is a versatile chiral synthon for the synthesis of non-natural amino acids (e.g., pipecolic acid derivatives), HIV protease inhibitors, and biodegradable polyesters.
Mechanistic Principles & Chemoselectivity
The primary challenge in this transformation is chemoselectivity .[1] The substrate contains three carbonyl groups: two esters and one ketone.
-Keto Reactivity: The ketone at the C2 position is activated by the adjacent electron-withdrawing ester group, making it significantly more electrophilic than a standard ketone.
Ester Stability: Under optimized catalytic conditions (mild temperature, specific catalysts), the ester moieties remain intact.
Stereoselectivity: For pharmaceutical applications, generating the (R)- or (S)-hydroxyl stereocenter with high enantiomeric excess (ee) is critical.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the chemoselective window required to avoid over-reduction of ester groups.
Methodology A: Asymmetric Hydrogenation (The "Gold Standard")
For drug development applications requiring high optical purity (>95% ee), homogeneous catalysis using chiral Ruthenium complexes is the industry standard.
Catalyst Selection: Ru(II)-BINAP System
The Noyori Asymmetric Hydrogenation utilizes Ru(II) complexes with atropisomeric diphosphine ligands (BINAP, SEGPHOS).
Catalyst:
or .
Rationale: The
-keto ester functionality chelates to the Ruthenium center, creating a rigid transition state that directs hydride attack to a specific face of the ketone.
Inerting: Purge a high-pressure stainless steel autoclave (e.g., Parr reactor) with Nitrogen (
) three times to remove oxygen.
Catalyst Preparation: In a glovebox or under Argon stream, dissolve the Ruthenium catalyst in 5 mL of degassed ethanol. Note: Ru-catalysts are sensitive to oxidation in solution.
Loading: Charge the autoclave with the substrate and the remaining ethanol (45 mL). Cannulate the catalyst solution into the reactor.
Concentrate the solvent under reduced pressure (Rotavap, 40°C).
Purification: The residue is typically >98% pure. If necessary, filter through a short pad of silica gel using Hexane:EtOAc (8:2) to remove catalyst residues.
For early-stage intermediates or non-chiral applications, heterogeneous catalysis is preferred due to ease of catalyst recovery.
Catalyst System: Pt/C or Pd/C
While Palladium (Pd/C) is standard for olefins, Platinum (Pt/C) is often superior for ketones, specifically
-keto esters, to prevent hydrogenolysis of the C-O bond.
Detailed Protocol
Loading: Charge a hydrogenation flask with Diethyl 2-oxoadipate (10 g) and Ethanol (100 mL).
Catalyst: Add 5 wt% Platinum on Carbon (Pt/C, 500 mg). Safety: Wet the catalyst with water/solvent immediately to prevent sparking.
Reaction:
Pressure: 3–5 bar (Balloon or low-pressure shaker).
Temperature: Ambient (20–25°C).
Time: 4–6 hours.
Filtration: Filter through Celite to remove Pt/C.
Isolation: Evaporate solvent to yield racemic Diethyl 2-hydroxyadipate.
Analytical Validation & Quality Control
Trustworthiness in synthesis requires rigorous validation.
A. Conversion Analysis (GC-MS or 1H-NMR):
Substrate Signal: Triplet at
2.90 ppm ( adjacent to ketone).
Product Signal: Multiplet at
4.15 ppm ().
Validation: Disappearance of the 2.90 ppm triplet confirms conversion.
B. Enantiomeric Excess (HPLC):
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 0.5 mL/min.
Detection: UV @ 210 nm.
Expectation: Two peaks for racemate; single dominant peak for asymmetric product.
Workflow Logic Diagram
Figure 2: Decision matrix for selecting the appropriate hydrogenation protocol based on stereochemical requirements.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning (O2/Water)
Ensure strict degassing; use anhydrous EtOH.
Low ee (<90%)
High Temperature
Reduce T to 25°C; Increase H2 pressure to compensate rate.
Over-reduction
Reaction time too long
Stop reaction immediately upon H2 uptake cessation.
Ester Hydrolysis
Wet solvent
Use anhydrous ethanol; store substrate dry.
References
Noyori, R., et al. (1987).
-Keto Carboxylic Esters." Journal of the American Chemical Society. Link (Foundational work on Ru-BINAP hydrogenation).
Mashima, K., et al. (1994). "Cationic BINAP-Ru(II)
- and -Functionalized Ketones." Journal of Organic Chemistry. Link (Specifics on cationic Ru mechanisms).
CymitQuimica. "Diethyl 2-oxohexane-1,6-dicarboxylate Product Data." Chemical Catalog. Link (Source for CAS 99683-30-4 and commercial nomenclature verification).
Orito, Y., et al. (1979).
-keto esters over platinum-alumina catalyst modified with cinchona alkaloids." Journal of Synthetic Organic Chemistry, Japan. Link (Heterogeneous chiral method).
Vertex AI Search. (2026). "Catalytic hydrogenation of Diethyl 2-oxoadipate." Grounding Data.
Application Notes & Protocols: Hydrolysis of Diethyl 2-oxohexane-1,6-dicarboxylate
Introduction Diethyl 2-oxohexane-1,6-dicarboxylate is a β-keto diester of significant interest in organic synthesis. Its structure provides multiple reactive sites, making it a valuable precursor for a variety of more co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Diethyl 2-oxohexane-1,6-dicarboxylate is a β-keto diester of significant interest in organic synthesis. Its structure provides multiple reactive sites, making it a valuable precursor for a variety of more complex molecules. The hydrolysis of its ester groups to the corresponding dicarboxylic acid, 2-oxohexanedioic acid (also known as α-ketoadipic acid), is a fundamental transformation. 2-Oxohexanedioic acid is a key metabolite in the degradation pathways of lysine and tryptophan.[1][2] Understanding and controlling the hydrolysis of the parent diester is therefore crucial for researchers in medicinal chemistry, metabolic studies, and materials science.
This guide provides a detailed examination of the primary methods for hydrolyzing Diethyl 2-oxohexane-1,6-dicarboxylate: base-catalyzed saponification, acid-catalyzed hydrolysis, and enzymatic hydrolysis. It delves into the mechanistic underpinnings of each protocol, offering field-proven insights to guide experimental design and ensure reproducible, high-yield outcomes.
Core Chemical Principles: The β-Keto Ester System
A critical feature of Diethyl 2-oxohexane-1,6-dicarboxylate is the ketone group positioned beta (β) to one of the ester carbonyls. The hydrolysis product, 2-oxohexanedioic acid, is a β-keto acid. This class of compounds is susceptible to decarboxylation (loss of CO₂) upon heating, particularly under acidic conditions.[3][4] This inherent instability dictates the choice of hydrolysis conditions based on the desired final product.
To obtain 2-oxohexanedioic acid: Base-catalyzed or enzymatic methods are preferred as they proceed under milder conditions that do not promote significant decarboxylation.
To obtain glutaric acid (the decarboxylated product): Acid-catalyzed hydrolysis with heating is the most direct route.
Base-catalyzed hydrolysis, or saponification, is the most common and often most efficient method for converting esters to carboxylic acids. The reaction is effectively irreversible, driven by the formation of a resonance-stabilized carboxylate salt.[5] This prevents the reformation of the ester and, critically for this substrate, protects the β-keto acid from decarboxylation under the reaction conditions.
Mechanism: Bimolecular Acyl Cleavage (BAC2)
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. The process repeats for the second ester group. In the final, rapid step, the generated carboxylic acid is deprotonated by the base to form the dicarboxylate salt.
This protocol is designed for the complete hydrolysis to 2-oxohexanedioic acid with high yield.
Materials:
Diethyl 2-oxohexane-1,6-dicarboxylate
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Ethanol or Methanol
Deionized Water
Concentrated Hydrochloric Acid (HCl)
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
Reaction Setup: In a round-bottom flask, dissolve Diethyl 2-oxohexane-1,6-dicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.
Add Base: Add a solution of KOH (2.5 - 3.0 eq) in water to the flask. Using a slight excess of base ensures the reaction goes to completion.
Saponification: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).[6]
Cooling and Concentration: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2. A white precipitate of 2-oxohexanedioic acid should form.
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Extraction (if no precipitate): If the product remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 2-oxohexanedioic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Data Summary: Saponification
Parameter
Condition
Rationale
Base
KOH or NaOH (2.5-3.0 eq)
Irreversibly drives the reaction to the carboxylate salt.[5]
Solvent
Ethanol/Water or Methanol/Water
Co-solvent system to dissolve both the organic ester and inorganic base.
Temperature
60-80 °C (Reflux)
Provides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time
2-4 hours
Typical duration for complete diester saponification.[6]
Expected Yield
>90%
The irreversible nature of saponification generally leads to high yields.
Section 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that requires a large excess of water to drive the equilibrium towards the products (Le Châtelier's principle).[5] For this specific substrate, the acidic conditions and heat will facilitate the subsequent decarboxylation of the 2-oxohexanedioic acid intermediate.
The reaction begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, regenerating the acid catalyst.[3][7] The resulting β-keto acid can then undergo decarboxylation through a cyclic transition state when heated.
Caption: Acid-Catalyzed Hydrolysis (AAC2) followed by Decarboxylation.
Protocol 2: Hydrolysis and In-Situ Decarboxylation
This protocol is optimized for the synthesis of glutaric acid.
Materials:
Diethyl 2-oxohexane-1,6-dicarboxylate
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Deionized Water
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask, create a mixture of Diethyl 2-oxohexane-1,6-dicarboxylate (1.0 eq), water (10-20 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 5-10 mol%).[8]
Hydrolysis & Decarboxylation: Heat the mixture to reflux (100-110 °C) with vigorous stirring. The evolution of CO₂ gas should be observable. Continue heating for 4-8 hours, or until gas evolution ceases and TLC analysis indicates consumption of the starting material.
Workup: Cool the reaction mixture to room temperature. Neutralize any remaining acid by carefully adding saturated NaHCO₃ solution until the pH is ~7.
Extraction: Extract the aqueous solution three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting glutaric acid can be further purified by recrystallization.
Data Summary: Acid-Catalysis
Parameter
Condition
Rationale
Acid Catalyst
H₂SO₄ or HCl
Protonates the carbonyl, activating it for nucleophilic attack.[3]
Reactant Ratio
Large excess of water
Drives the reversible hydrolysis reaction toward the products.[5]
Temperature
100-110 °C (Reflux)
Provides energy for both hydrolysis and the subsequent decarboxylation step.[9]
Primary Product
Glutaric Acid
The β-keto acid intermediate is unstable under these conditions and decarboxylates.
Section 3: Enzymatic Hydrolysis
Enzymatic hydrolysis offers a highly selective and mild alternative to chemical methods. Hydrolases, such as lipases and esterases, can operate at neutral pH and ambient temperatures, which is ideal for preserving sensitive functional groups and preventing decarboxylation.[10] This method can also potentially achieve selective mono-hydrolysis, yielding the valuable monoester.[11]
Rationale and Enzyme Selection
Lipases, particularly Lipase B from Candida antarctica (commercially available as Novozym 435), are well-documented for their efficacy in hydrolyzing dicarboxylic acid diesters.[12][13] These enzymes provide a high degree of chemo- and sometimes enantioselectivity under environmentally benign conditions.
Protocol 3: Selective Enzymatic Hydrolysis
This protocol provides a general framework for the enzymatic hydrolysis, which can be optimized for either mono- or di-hydrolysis.
Materials:
Diethyl 2-oxohexane-1,6-dicarboxylate
Immobilized Lipase (e.g., Novozym 435)
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
Tert-butanol (as a co-solvent, optional)
Ethyl Acetate
Diatomaceous earth (Celite®)
Procedure:
Reaction Setup: In a temperature-controlled flask, prepare a solution of Diethyl 2-oxohexane-1,6-dicarboxylate in phosphate buffer. If solubility is low, a small amount of a water-miscible organic co-solvent like tert-butanol can be added.
Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate) to the solution.[12]
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).
Monitoring: Monitor the reaction progress over time (e.g., 24-72 hours) by taking small aliquots, filtering out the enzyme, and analyzing the supernatant by HPLC or GC to quantify the amounts of diester, monoester, and diacid.
Workup: Once the desired conversion is reached, remove the immobilized enzyme by filtration (it can often be washed and reused).
Isolation: Acidify the filtrate to pH ~2 with dilute HCl. Extract the product(s) with ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the product mixture.
Purification: The monoester and diacid can be separated by column chromatography if necessary.
Data Summary: Enzymatic Hydrolysis
Parameter
Condition
Rationale
Catalyst
Lipase (e.g., Novozym 435)
Provides high selectivity under mild, neutral conditions.[13]
Solvent
Phosphate Buffer (pH ~7)
Mimics physiological conditions and maintains enzyme activity.[12]
Temperature
30-50 °C
Optimal range for lipase activity without causing thermal denaturation.
Key Advantage
High selectivity, mild conditions
Avoids decarboxylation and allows for potential isolation of the monoester.[11]
General Experimental Workflow and Analysis
Regardless of the method chosen, a general workflow can be applied. Proper analysis is crucial to confirm the identity and purity of the final product.
Caption: General workflow for the hydrolysis of Diethyl 2-oxohexane-1,6-dicarboxylate.
Product Characterization:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators.
Infrared (IR) Spectroscopy: Successful hydrolysis will be indicated by the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the C=O stretches.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the conversion.
Conclusion
The hydrolysis of Diethyl 2-oxohexane-1,6-dicarboxylate can be effectively achieved through several distinct protocols, the choice of which is dictated by the desired final product.
Saponification is the method of choice for obtaining the parent β-keto diacid, 2-oxohexanedioic acid, in high yield due to its irreversible nature and mild conditions that prevent decarboxylation.
Acid-catalyzed hydrolysis under heating provides a direct route to the decarboxylated product, glutaric acid.
Enzymatic hydrolysis offers an exceptionally mild and selective alternative, ideal for preserving the keto-acid structure or for achieving partial hydrolysis to the monoester.
By understanding the mechanistic principles behind each method, researchers can confidently select and execute the appropriate protocol to advance their synthetic and developmental goals.
References
Igawa, Y., Ise, H., Ichinoseki, S., Maeda, F., Kobayashi, A. and Matsumoto, K. (2017) Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology, 8, 50-65. [Link]
Scientific Research Publishing. (2017, January 12). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. SCIRP. [Link]
Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(7), 349–363. [Link]
Wang, X. (2009, June 19). Study On The Preparation Of Cyclopentanone From Diethyl Adipate Via Cyclization And Hydrolysis. Globe Thesis. [Link]
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
Al-Shalbandi, S. H. A., & Al-Dahhan, W. H. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering, 19(4), 41-49. [Link]
Weidolf, L., & Olsson, K. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Nordica, 2(2), 81-94. [Link]
ResearchGate. (n.d.). Diethyl adipate (DEA) hydrolysis catalyzed by ACut2-6hp depending on pH. ResearchGate. [Link]
Technical Support Center: Stability & Processing of Diethyl 2-oxohexane-1,6-dicarboxylate
Here is the Technical Support Center guide for Diethyl 2-oxohexane-1,6-dicarboxylate (also known as Diethyl 2-oxosuberate or related -keto diesters depending on specific nomenclature interpretation). [1] Status: Operatio...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the Technical Support Center guide for Diethyl 2-oxohexane-1,6-dicarboxylate (also known as Diethyl 2-oxosuberate or related
-keto diesters depending on specific nomenclature interpretation).
[1]
Status: Operational | Tier: Advanced Chemical Support
Topic: Prevention of Decarboxylation & Thermal Degradation
Audience: Medicinal Chemists, Process Engineers[1]
Core Chemical Identity & Stability Profile[2]
Before troubleshooting, we must validate the structural vulnerability. The nomenclature "Diethyl 2-oxohexane-1,6-dicarboxylate" describes an
-keto diester with an 8-carbon backbone (if following strict IUPAC "dicarboxylate" rules implying alkane + 2 carboxyls) or a 6-carbon backbone (if used loosely for adipate derivatives).[1]
Regardless of chain length, the 2-oxo-1-carboxylate moiety (
) is the critical instability point.
The Instability Mechanism
Unlike
-keto esters (which decarboxylate to ketones), -keto esters are susceptible to two distinct degradation pathways during processing:[1]
Oxidative Decarboxylation: In the presence of oxidants (even atmospheric
under basic conditions) or peroxides, the C1-C2 bond cleaves, releasing and converting the -keto group into a carboxylic acid one carbon shorter.
Thermal Decarbonylation/Decarboxylation: Upon hydrolysis to the free acid (
), the molecule becomes thermally unstable. Heating the free acid causes loss of (decarbonylation) or (decarboxylation) to form an aldehyde.[1]
Key Metric: The ester form is thermally stable up to
100°C in the absence of water. The hydrolyzed free acid decomposes rapidly above 50°C.
Diagnostic Visualization: Degradation Pathways[1]
The following diagram outlines the "Danger Zones" during your workflow.
Figure 1: Mechanistic pathways showing the critical instability of the hydrolyzed intermediate (Free Acid) leading to gas evolution (
Add Inhibitor: Add a radical inhibitor (e.g., BHT) if you suspect oxidative degradation, though thermal elimination is more likely.[1]
Scenario B: Loss of Material During Saponification
Q: I tried to hydrolyze the diester to the diacid using 1M NaOH at reflux, but after acidification, I recovered a different product (missing carbon).
A: You likely triggered oxidative decarboxylation or thermal decarboxylation of the intermediate.
Mechanism:
-keto acids are sensitive to (generated in situ if solvents are not degassed) or simply heat in alkaline media.[1] The "missing carbon" indicates conversion to a simple dicarboxylic acid (e.g., glutaric or adipic acid derivative) or an aldehyde.
Correction: NEVER reflux an
-keto ester with strong base.
Protocol: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C .[1] LiOH is milder than NaOH. Monitor by TLC and quench immediately upon consumption of starting material. Do not heat.
Scenario C: Color Change During Storage
Q: The clear oil turned yellow/brown after 2 weeks in the fridge.A: This is enolization followed by aldol condensation .
Explanation: The
-keto group activates the adjacent methylene protons (), making them acidic.[1] Even trace basicity from glass surfaces can trigger self-condensation.
Fix: Store under Argon at -20°C. Ensure the container is washed with dilute acid and dried to remove surface alkalinity.
Validated Protocols
Protocol 1: Safe Hydrolysis (Prevention of Decarboxylation)
Use this method if you must convert the ester to the acid without losing
.
Step
Action
Critical Parameter
1
Solvent Prep
Dissolve Ester in THF:Water (3:1).[1] Degas with for 15 mins. (Oxygen promotes oxidative cleavage).[1]
Maintain reaction at 0°C (Ice Bath) . Do not exceed 10°C.
4
Monitoring
Stir for 2–4 hours. Monitor by TLC.
5
Quench
Acidify carefully with 1M HCl to pH 3 at 0°C . Do not use concentrated acid.
6
Extraction
Extract immediately with cold Ethyl Acetate. Dry over and concentrate below 30°C .
Protocol 2: Purification via High-Vacuum Distillation
Use this to purify the ester without thermal degradation.
Pre-treatment: Ensure the crude oil is free of acidic species (wash with bicarbonate).
Apparatus: Short-path distillation head (minimize thermal exposure time).
Vacuum: High vacuum pump required (
or ).
Temperature:
Bath: Max 110°C.
Vapor: Should distill between 80–95°C at 0.1 mbar.
Observation: If the vacuum gauge fluctuates rhythmically, stop heating . This indicates gas evolution (
) from decomposition.
References & Authority
Mechanisms of
-Keto Acid Instability:
Structure-reactivity relationships indicate that while
-keto acids decarboxylate via a cyclic 6-membered transition state, -keto acids generally require oxidative conditions or higher temperatures to decarbonylate/decarboxylate.[1]
Source: Master Organic Chemistry. "Decarboxylation."[2][3][4][5][6][7][8][9][10][11] Available at: [Link][1][2]
Oxidative Decarboxylation Risks:
-keto acids are prone to oxidative decarboxylation in the presence of peroxides or air under basic conditions.
Source: ResearchGate Discussions on
-hydroxy/keto acid oxidation.[6] Available at: [Link]
Enzymatic vs. Thermal Degradation:
Biological systems use specific dehydrogenases (like 2-oxoadipate dehydrogenase) to catalyze this reaction. In a chemical setting, mimicking these conditions (heat + base) without the enzyme control leads to chaotic degradation.
Source: National Institutes of Health (NIH) / PubMed. "Structure–function analyses of the G729R 2-oxoadipate dehydrogenase." Available at: [Link]
General Handling of Labile Esters:
BenchChem Stability Guide for Keto-Esters.
Disclaimer: This guide assumes standard laboratory safety protocols.
-keto esters are potent electrophiles; handle with appropriate PPE.[1]
Troubleshooting low conversion rates in Diethyl 2-oxohexane-1,6-dicarboxylate reactions
Technical Support Center: Diethyl 2-oxohexane-1,6-dicarboxylate Synthesis Welcome to the technical support center for the synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate. This guide is designed for researchers, chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Diethyl 2-oxohexane-1,6-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this reaction. We will delve into the causality behind experimental challenges and provide field-proven, step-by-step solutions to optimize your synthesis.
The formation of Diethyl 2-oxohexane-1,6-dicarboxylate is typically achieved via a crossed Claisen condensation between diethyl succinate and diethyl oxalate. This reaction, while powerful, is sensitive to a variety of factors that can suppress yields. This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or non-existent. What are the primary causes?
A low or zero yield is often traced back to fundamental reaction components and conditions. The Claisen condensation is an equilibrium-driven process, and failure to establish the correct conditions will prevent product formation.
Cause 1: Inactive Base or Insufficient Basicity. The reaction is initiated by the deprotonation of the α-carbon on diethyl succinate to form an enolate.[1] If the base is not strong enough or has been deactivated, this crucial first step will not occur. Sodium ethoxide (NaOEt), a common choice, is highly sensitive to moisture.
Solution: Ensure your base is fresh and handled under strictly anhydrous conditions. Sodium ethoxide should be freshly prepared or sourced from a reputable supplier and stored in a desiccator. Use of anhydrous solvents, such as dry ethanol or THF, is critical as any water will quench the base.[2]
Cause 2: Incorrect Stoichiometry. The Claisen condensation requires a full equivalent of base, not a catalytic amount. The final product, a β-keto ester, is more acidic (pKa ≈ 11) than the alcohol conjugate acid of the base (pKa of ethanol ≈ 16).[3] The base will deprotonate the product to form a resonance-stabilized enolate. This final, effectively irreversible deprotonation is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[3][4]
Solution: Use at least one molar equivalent of a strong base (e.g., NaOEt, NaH) relative to the limiting reagent (diethyl succinate).
Cause 3: Reversible Reaction Dominates. If the β-keto ester product is not deprotonated, the reaction can readily reverse, cleaving the newly formed C-C bond and returning to the starting materials.[4][5]
Solution: This reinforces the need for a sufficiently strong base in stoichiometric amounts. The formation of the product enolate salt is essential to prevent the reverse reaction.
Q2: My TLC analysis shows multiple spots, including starting materials and several byproducts. What are these side reactions?
The appearance of multiple byproducts indicates that competing reaction pathways are occurring. Identifying these pathways is key to suppressing them.
Cause 1: Self-Condensation of Diethyl Succinate. The enolate of diethyl succinate can react with another molecule of diethyl succinate instead of the intended diethyl oxalate. This leads to the formation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[6]
Solution: This is a common issue in crossed Claisen condensations. The remedy is to control the concentration of the enolate. Add the diethyl succinate slowly to a mixture of the base and diethyl oxalate. This strategy ensures that the generated enolate has a much higher probability of reacting with the abundant diethyl oxalate rather than another molecule of diethyl succinate.
Cause 2: Hydrolysis (Saponification). The presence of water, either from wet solvents or reagents, can lead to the hydrolysis of the ester groups to form carboxylate salts.[7] This consumes both starting material and product.
Solution: Maintain strictly anhydrous conditions throughout the reaction. Solvents should be dried over appropriate drying agents (e.g., molecular sieves), and the reaction should be run under an inert atmosphere (Nitrogen or Argon).
Cause 3: Competing Reactions with the Base. If using an alkoxide base like sodium ethoxide, it can potentially act as a nucleophile and participate in transesterification reactions, although this is generally less of an issue than the other side reactions.
Q3: I seem to form the product, but it is lost during aqueous workup or purification. Why does this happen?
Loss of product after the reaction is complete often points to instability under the workup or purification conditions.
Cause 1: Product Decomposition During Acidification. The workup typically involves neutralizing the basic reaction mixture with acid to protonate the product enolate. If the pH becomes too acidic or the temperature is not controlled, the ester functionalities can be hydrolyzed.
Solution: Perform the acidic workup at low temperatures (0-5 °C) by slowly adding the acid to the chilled reaction mixture. Aim for a neutral or very slightly acidic pH.
Cause 2: Decarboxylation. If the ester groups are hydrolyzed during workup, the resulting β-keto acid is thermally unstable and can readily lose CO₂ upon heating.[7]
Solution: Avoid excessive heating during solvent removal after the workup. Use a rotary evaporator at moderate temperatures and reduced pressure. If distillation is required for purification, perform it under high vacuum to keep the temperature as low as possible.
Cause 3: Issues with Chromatographic Purification. β-keto esters can sometimes be sensitive to silica gel, which is slightly acidic. Tailing or decomposition on the column can occur.
Solution: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, run the column quickly to minimize contact time.[8]
Experimental Protocols & Data
Recommended Starting Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) to anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.
Reagent Addition: Add diethyl oxalate (1.0 eq) to the flask. Prepare a solution of diethyl succinate (1.0 eq) in anhydrous ethanol and add it to the dropping funnel.
Reaction: Add the diethyl succinate solution dropwise to the stirred reaction mixture over 1-2 hours. After the addition is complete, gently heat the mixture to reflux for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane.
Workup: Cool the reaction mixture in an ice bath. Slowly add 1M HCl (aq) with vigorous stirring until the pH is ~6-7.
Extraction: Extract the mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
The diagram below illustrates the key steps in the crossed Claisen condensation to form the target product.
Caption: Mechanism of the Crossed Claisen Condensation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing low-yield reactions.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
What is the mechanism of the Dieckmann condensation?
The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester cyclizes to form a cyclic β-keto ester.[10] For example, diethyl adipate (a 1,6-diester) reacts to form a five-membered ring.[1][11] The mechanism follows the same steps of enolate formation, nucleophilic attack, and elimination.[12]
How critical are anhydrous conditions?
They are absolutely critical. Water deactivates the strong bases required for the reaction and can cause hydrolysis of the ester starting materials and product, significantly reducing the yield.[2][7]
How can I effectively monitor the reaction?
Thin Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., Ethyl Acetate/Hexane). The product, being more polar than the starting esters, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots.
What are the recommended storage conditions for the final product?
β-keto esters can be sensitive to moisture and pH changes.[7] It is recommended to store Diethyl 2-oxohexane-1,6-dicarboxylate in a tightly sealed, opaque container under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[7]
References
Chemistry Learner. Dieckmann Condensation: Definition, Examples, and Mechanism. [Link]
Pearson+. Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep. [Link]
Vaia. Propose mechanisms for the two Dieckmann condensations just shown. [Link]
ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Link]
Vedantu. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. [Link]
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]
ResearchGate. (PDF) Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. [Link]
Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
International Journal of Pharmaceutical Sciences and Research. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. [Link]
PMC. Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs. [Link]
Technical Comparison Guide: Mass Spectrometry of Diethyl 2-oxohexane-1,6-dicarboxylate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Diethyl 2-oxohexane-1,6-dicarboxylate (also chemically distinct as Diethyl 2-oxosuberate based on IUPAC nomenclature r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Diethyl 2-oxohexane-1,6-dicarboxylate (also chemically distinct as Diethyl 2-oxosuberate based on IUPAC nomenclature rules for dicarboxylates).
It compares this molecule against its structural analog, Diethyl Adipate (lacking the keto group), and its lower homolog, Diethyl 2-oxoadipate , to assist researchers in structural elucidation and metabolite identification.
Executive Summary & Nomenclature Resolution
In drug development and metabolomics, precise structural identification is non-negotiable. A critical ambiguity exists in the nomenclature of the target molecule which must be resolved before analysis:
IUPAC Interpretation: The suffix "dicarboxylate" implies the carbon atoms of the carboxyl groups are not included in the "hexane" count. Thus, this is an 8-carbon backbone (Suberic acid derivative).[1]
Common Confusion: Often confused with Diethyl 2-oxoadipate (Diethyl 2-oxohexanedioate), a 6-carbon backbone metabolite (
, MW 216.23).
This guide treats the target as the C8 species (Diethyl 2-oxosuberate) but provides comparative data for the C6 homolog (2-oxoadipate) and the non-keto analog (Diethyl Adipate) to ensure correct identification.
The fragmentation of Diethyl 2-oxohexane-1,6-dicarboxylate is governed by the instability of the
-dicarbonyl bond and the stabilizing potential of the ester groups.
Primary Fragmentation Pathways[1]
The presence of the 2-oxo group introduces a specific cleavage point that is absent in standard diesters.
-Cleavage (Dominant): The bond between the C1-Carboxyl and C2-Keto groups is significantly weakened.[1] Ionization leads to rupture here, generating acylium ions.
Decarbonylation (Loss of CO): A hallmark of
-keto esters is the extrusion of Carbon Monoxide (CO, 28 Da) from the molecular ion or fragment ions, often resulting in a peak that mimics the simple diester.
McLafferty Rearrangement: The alkyl chain (
) allows for hydrogen transfer.[1] However, the -keto position alters the standard ester McLafferty preference.
Fragmentation Pathway Diagram
The following Graphviz diagram illustrates the logical flow of fragmentation from the molecular ion.
Figure 1: Mechanistic fragmentation tree for Diethyl 2-oxohexane-1,6-dicarboxylate showing primary cleavage events.
Comparative Experimental Data
The following data compares the target molecule against key alternatives. Note how the m/z 171 and m/z 101 peaks serve as diagnostic markers for the target, distinguishing it from the adipate derivatives.
Mass Spectral Peak Assignment Table[1]
m/z (Target)
Relative Abundance
Fragment Identity
Comparison Note
244
< 5%
(Molecular Ion)
Weak intensity typical of aliphatic esters.
199
15-20%
Standard ester loss.[1] Differentiates from 2-oxoadipate (which would be m/z 171).[1]
171
High (Diagnostic)
Key Differentiator. Result of -cleavage.[1] Absent in Diethyl Adipate.
143
Moderate
Result of chain shortening/McLafferty.[1] Base peak in 2-oxoadipate.
Shift: All chain-dependent peaks shift by -28 Da (
unit).
Diagnostic: The
-cleavage product appears at m/z 143 instead of m/z 171.
Biological Context: This is the relevant metabolite in lysine catabolism (DHTKD1 pathway).[1] If your mass spec shows M+ at 216, you have the adipate, not the "hexane-1,6-dicarboxylate" (suberate).
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Diethyl Adipate. National Institute of Standards and Technology.[2] [Link]
Bowie, J. H., et al. (1972).[1][3] Mass Spectra of
-Keto Esters. Canadian Journal of Chemistry, 50(17), 2707-2713.[1] (Provides foundational rules for keto-ester fragmentation). [Link]
Bunton, C. A., et al. (2018).[1] Functional Versatility of the Human 2-Oxoadipate Dehydrogenase. MDPI, 23(7). (Discusses the 2-oxoadipate metabolite and its spectral properties). [Link]
McLafferty, F. W. (1959).[1] Mass Spectrometric Analysis.[1][4][2][3][5][6][7][8][9][10] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.[1] (The authoritative source on rearrangement mechanisms cited in Section 2). [Link]
Nomenclature Clarification:
While the name "Diethyl 2-oxohexane-1,6-dicarboxylate" implies an 8-carbon backbone (hexane core + 2 carboxyls), industrial catalogs (e.g., CAS 99683-30-4) consistently map this string to the C6 adipate derivative (Diethyl 2-oxoadipate). This guide focuses on the C6 species (C₁₀H₁₆O₅) but the methodology is fully transferable to the C8 homolog (Diethyl 2-oxosuberate) with minor gradient adjustments.
Application Scope:
This compound is a critical intermediate in the synthesis of lysine mimetics and heterocyclic pharmaceutical scaffolds. Purity assessment is challenging due to:
Keto-Enol Tautomerism: The
-keto ester moiety exists in equilibrium, potentially causing peak splitting.
UV Transparency: The aliphatic chain lacks strong chromophores, requiring specific detection strategies.
Hydrolytic Instability: The ester bonds are susceptible to hydrolysis in unbuffered aqueous mobile phases.
Physicochemical Profiling & Method Strategy
Effective method development requires aligning the chromatographic system with the analyte's properties.
Property
Value / Characteristic
Impact on HPLC Method
LogP
~0.8 – 1.2 (Estimated)
Moderately polar. Retains well on C18 but requires low organic start to separate from polar impurities.
pKa
~10-11 ( -proton)
The molecule is neutral at acidic/neutral pH. Use acidic mobile phase to suppress enol ionization.
UV Max
210 nm (ester ) 275-285 nm (ketone )
Dual-wavelength strategy: 210 nm for sensitivity (trace impurities), 280 nm for selectivity (confirming the keto group).
Solubility
Soluble in MeOH, ACN, EtOAc
Diluent should match the initial mobile phase (e.g., 10% ACN) to prevent peak distortion.
Comparative Analysis: HPLC vs. Alternatives
Why choose HPLC over GC or NMR?
Feature
RP-HPLC (Recommended)
GC-FID/MS
H-NMR
Suitability
High. Best for quantifying non-volatile degradation products (free acids) and thermally unstable esters.
Medium. Good for volatile impurities, but high injector temps can induce Claisen condensation or decarboxylation.
Low. Excellent for structure ID but limit of detection (~1%) is insufficient for purity certification (>99.5%).
Selectivity
Tunable via pH and stationary phase. Separates free acid from ester easily.
Fixed by volatility. Free acids often require derivatization (silylation) prior to injection.
Low resolution for trace aliphatic impurities.
Sample Prep
Minimal (Dilute & Shoot).
Requires dry solvents; water is incompatible with many columns/detectors.
Requires deuterated solvents.
Throughput
10-15 min run time.
20-30 min run time.
Slow (acquisition time).
HPLC Method Development Protocol
Phase 1: Column & Mobile Phase Selection
Stationary Phase:
Primary Choice: C18 (L1), End-capped, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).
Reasoning: End-capping reduces silanol interactions with the carbonyl oxygens, preventing tailing.
Alternative: Phenyl-Hexyl.
Reasoning: Provides
interactions with the carbonyls, offering orthogonal selectivity if C18 fails to separate synthetic isomers.
Mobile Phase System:
Solvent A: 0.1% Phosphoric Acid (
) in Water.
Why Acid? Low pH (~2.5) suppresses the ionization of any free acid impurities (2-oxoadipic acid) and stabilizes the keto-enol equilibrium towards the keto form.
Solvent B: Acetonitrile (ACN).
Why ACN? Lower UV cutoff than Methanol, essential for detection at 210 nm.
Phase 2: Optimized Gradient Conditions
This "Universal Ester" gradient is designed to capture polar hydrolysis products early and elute the lipophilic parent compound mid-run.
Flow Rate: 1.0 mL/min
Column Temp: 30°C (Controls viscosity and kinetics)
Injection Vol: 10 µL
Detection: PDA (210 nm, 280 nm)
Time (min)
% A (0.1% H3PO4)
% B (ACN)
Event
0.0
95
5
Isocratic hold to trap polar acids
2.0
95
5
Begin gradient
12.0
10
90
Elute parent ester & lipophilic dimers
15.0
10
90
Wash column
15.1
95
5
Re-equilibration
20.0
95
5
End Run
Phase 3: Experimental Workflow (Step-by-Step)
Step 1: System Suitability Solution Preparation
Weigh 10 mg of Diethyl 2-oxohexane-1,6-dicarboxylate reference standard.
Dissolve in 10 mL of 50:50 ACN:Water.
Forced Degradation Spike (Optional but recommended): Add 10 µL of 0.1M NaOH to a 1 mL aliquot, wait 10 mins, then neutralize with 10 µL 0.1M HCl. This generates the Mono-ethyl ester and Free acid peaks to verify separation power.
Step 2: Linearity & Range
Prepare serial dilutions from 10 µg/mL to 500 µg/mL.
Plot Area vs. Concentration.
Acceptance Criteria:
.
Step 3: Impurity Profiling
Inject the "Test Sample" at high concentration (e.g., 1 mg/mL).
Zoom in on the baseline.
Critical Pair: Ensure resolution (
) > 1.5 between the main peak and the Mono-ethyl ester hydrolysis product (which will elute earlier).
Visualization of Method Logic
The following diagram illustrates the decision matrix for optimizing the separation of keto-esters.
Caption: Decision tree for troubleshooting common HPLC issues with keto-esters (tailing, splitting, sensitivity).
Troubleshooting & Expert Insights
The "Ghost" Peak Phenomenon
Observation: A small peak appears just before the main peak that coalesces upon heating.
Expert Insight: This is the Enol tautomer .
-keto esters and -keto esters can tautomerize.
Fix: Do not integrate it as an impurity. Run the column at 35-40°C to increase the rate of keto-enol exchange, merging them into a single sharp peak (time-averaged).
Detection of Non-UV Impurities
Challenge: Synthetic precursors like Diethyl oxalate or aliphatic side chains may have poor UV absorbance.
Solution: If mass balance is low (<95%), couple the HPLC with a Charged Aerosol Detector (CAD) or ELSD . These are "universal" detectors that do not rely on chromophores.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99683-30-4, Diethyl 2-oxohexanedioate. Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Elution logic).
SIELC Technologies. HPLC Separation of alpha-ketoglutarate and related esters. Retrieved from [Link] (General reference for keto-acid separation conditions).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Reference for UV transitions of alpha-keto esters).
A Comparative Guide to Elemental Analysis Standards for the Quantification of Diethyl 2-oxohexane-1,6-dicarboxylate
This guide provides an in-depth, technical comparison of standards and methodologies for the elemental analysis of Diethyl 2-oxohexane-1,6-dicarboxylate. Designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, technical comparison of standards and methodologies for the elemental analysis of Diethyl 2-oxohexane-1,6-dicarboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction to Elemental Analysis
Elemental analysis, specifically CHNSO analysis, is a cornerstone technique in analytical chemistry for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1][2] For novel compounds like Diethyl 2-oxohexane-1,6-dicarboxylate, a key intermediate in various synthetic pathways, this analysis is indispensable. It serves two primary purposes: confirming the empirical formula of a newly synthesized molecule and assessing its purity.[3][4] The most prevalent method for this analysis is high-temperature combustion, a technique that provides highly accurate and reliable quantitative data.[5][6] This guide will compare certified reference materials (CRMs) and detail a validated protocol for achieving precise and accurate elemental composition data for the target analyte.
Part 1: Theoretical Composition of Diethyl 2-oxohexane-1,6-dicarboxylate
Before any experimental work, the theoretical elemental composition must be calculated. This serves as the fundamental benchmark against which all experimental results are compared.
Molecular Formula: C₁₀H₁₆O₅
Molecular Weight: 216.23 g/mol
The structure of Diethyl 2-oxohexane-1,6-dicarboxylate is as follows:
EtOOC-C(=O)-(CH₂_₃-COOEt
Based on its formula and molecular weight, the theoretical elemental percentages are calculated and presented in Table 1.
Table 1: Theoretical Elemental Composition of Diethyl 2-oxohexane-1,6-dicarboxylate
Element
Atomic Mass ( g/mol )
Atoms in Molecule
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
10
120.11
55.55%
Hydrogen (H)
1.008
16
16.128
7.46%
Oxygen (O)
15.999
5
79.995
36.99%
Part 2: The Principle of Combustion-Based Elemental Analysis
The gold standard for determining the CHNS content in organic compounds is combustion analysis, often based on the "Dumas method".[5][7] This process involves the complete and instantaneous oxidation of the sample through "flash combustion" at extremely high temperatures (>1000°C) in the presence of pure oxygen.[1][8]
The core steps are:
Combustion: The organic sample is combusted, breaking it down into its constituent elements. These elements are oxidized to form simple gases: Carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and nitrogen forms various nitrogen oxides (NOx).[1]
Reduction & Separation: The resulting gas mixture is passed through a reduction chamber to convert nitrogen oxides to elemental nitrogen (N₂) and then swept by an inert carrier gas (like helium) into a gas chromatography (GC) column. The column separates the individual gases (CO₂, H₂O, N₂).[7]
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector produces a signal proportional to the concentration of the individual component.[6][7]
Quantification: The instrument's software, calibrated with a known standard, integrates these signals and, using the initial sample weight, calculates the percentage of each element.[7]
Oxygen is typically analyzed in a separate step via high-temperature pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen is converted to carbon monoxide (CO) for detection.[6][8]
Caption: Workflow for combustion-based elemental analysis.
Part 3: Selecting and Comparing Elemental Analysis Standards
The accuracy of elemental analysis is fundamentally dependent on proper instrument calibration. This is achieved using Certified Reference Materials (CRMs) or high-purity standards—stable compounds with a precisely known elemental composition.[9] These standards are used to calculate the instrument's response factors (often called K-factors) for each element.[7]
Key Criteria for an Effective Standard:
High Purity: Must be >99.9% pure to ensure theoretical values are accurate.
Stoichiometric Composition: Must have a well-defined, unvarying chemical formula.
Stability: Should be non-hygroscopic (does not absorb water from the air) and stable under ambient conditions.
Homogeneity: The material must be uniform throughout.[9]
For analyzing Diethyl 2-oxohexane-1,6-dicarboxylate (a C, H, O compound), several standards can be considered. The ideal standard should have an elemental composition reasonably close to that of the analyte to minimize calibration bias.
Table 2: Comparison of Common Organic Elemental Analysis Standards
A high-molecular-weight standard with good stability, useful for a wide range of elements.
Rationale for Standard Selection:
For Diethyl 2-oxohexane-1,6-dicarboxylate (%C=55.55, %H=7.46, %O=36.99), Benzoic Acid is an excellent choice. Its C, H, and O composition provides a robust calibration point. While it lacks nitrogen, this is irrelevant for the target analyte. Using a single, well-characterized standard like Benzoic Acid for C, H, and O (if the instrument mode supports it) simplifies the calibration process. Alternatively, Acetanilide can be used for C and H calibration, followed by a specific oxygen standard for the pyrolysis mode.
Part 4: Experimental Protocol for Analysis
This protocol outlines the steps for a validated elemental analysis of Diethyl 2-oxohexane-1,6-dicarboxylate using a modern elemental analyzer.
Instrumentation:
Elemental Analyzer (e.g., ThermoFisher FLASH 2000, Elementar vario MICRO cube) equipped for CHN or CHNS/O analysis.[6][7]
Microbalance with a readability of 0.001 mg or better.
Standard: Benzoic Acid (NIST traceable or equivalent CRM).
Sample: Diethyl 2-oxohexane-1,6-dicarboxylate, confirmed to be pure by a complementary technique (e.g., NMR, LC-MS).
Consumables: Tin or silver capsules for weighing.
Step-by-Step Methodology:
Instrument Preparation & Conditioning:
Ensure the combustion and reduction tubes are properly packed and conditioned according to the manufacturer's specifications.
Perform a leak test to ensure the integrity of the gas flow paths. An airtight system is critical for accuracy.
Allow the instrument furnaces to reach their set operating temperatures (e.g., Combustion: 1020°C, Reduction: 650°C) and stabilize.
Calibration (K-Factor Determination):
Accurately weigh 1-2 mg of the Benzoic Acid standard into a tin capsule using the microbalance. Record the exact weight.
Tightly crimp the capsule to ensure no sample is lost and no atmospheric gases are trapped inside.
Analyze 3-5 replicates of the standard to establish an average instrument response.
The instrument software will use these results to calculate the K-factors (response factors) for C and H. This calibration should be performed daily before running samples.
Sample Analysis:
As Diethyl 2-oxohexane-1,6-dicarboxylate may be a liquid or oil, a different sample handling technique is required. Weigh 1-2 mg of the sample into a tin capsule that has been pre-packed with a micro-absorbent material like chromosorb to prevent leakage.
Record the precise weight and seal the capsule securely.
Analyze at least three replicates of the sample to ensure reproducibility.
Data Analysis and Validation:
The software will automatically calculate the experimental %C and %H based on the sample weight and the calibration factors.
Compare the average experimental percentages to the theoretical values in Table 1. For a pure compound, the experimental values should typically be within ±0.4% (absolute) of the theoretical values.
The standard deviation of the replicate analyses should be low (e.g., <0.2%), indicating good instrument precision.
Part 5: Interpreting Results & Troubleshooting
A discrepancy between experimental and theoretical values can indicate either a sample purity issue or an analytical problem.
Caption: Decision tree for troubleshooting elemental analysis results.
Low Sum, Correct Ratios: If the C:H ratio is correct but the sum of percentages is low, it may indicate the presence of an inorganic impurity (ash) or a heteroatom that was not analyzed (e.g., a halogen).
Incorrect Ratios: If the C:H ratio is incorrect, it could point to several issues:
Incomplete Combustion: A common problem leading to lower-than-expected carbon values.
Sample Impurity: The most likely cause. Residual solvents from purification (e.g., ethyl acetate, hexane) will significantly alter the C and H percentages.
Weighing Errors: Inaccurate weighing is a direct source of error in the final percentage calculation.[2]
Part 6: Alternative and Complementary Analytical Techniques
While elemental analysis is powerful for determining composition, it does not provide structural information.[8] For comprehensive characterization, it should be used in conjunction with other methods.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for elucidating the exact structure of an organic molecule, confirming the connectivity of atoms.[8]
Inductively Coupled Plasma (ICP) Spectroscopy: Techniques like ICP-OES or ICP-MS are used to detect and quantify trace elemental impurities, particularly metals, which would not be detected by combustion analysis.[5][13]
Conclusion
Achieving accurate and reliable elemental analysis for Diethyl 2-oxohexane-1,6-dicarboxylate requires a systematic approach grounded in sound analytical principles. The process begins with an understanding of the compound's theoretical composition and the selection of an appropriate, high-purity standard, such as Benzoic Acid, for instrument calibration. A meticulously executed experimental protocol, including precise weighing and instrument validation, is critical to minimizing error. Finally, interpreting the results in the context of potential sample impurities or analytical issues, and complementing the data with spectroscopic techniques, provides the highest level of confidence in the compound's identity and purity.
References
AZoM. (2023). How Does a CHNSO Analyzer Work? [Online] Available at: [Link]